{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol
Overview
Description
This compound is a precursor to Ketamine, a medication primarily used for anesthesia . It has been found in most (nine out of ten) ketamine samples analyzed since March 2019 .
Synthesis Analysis
A new and efficient protocol has been developed for the synthesis of ketamine, which could potentially be applied to this compound. The synthesis of ketamine was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .
Chemical Reactions Analysis
The compound has been notably present in black market ketamine, but should not be present in commercial, pharmaceutical ketamine inside the United States or Europe .
Scientific Research Applications
Organic Synthesis and Functionalization
Research has demonstrated the utility of related imidazole derivatives in organic synthesis, where nucleophilic substitution reactions are employed to create various functionalized compounds. For example, Egorov et al. (2019) detailed the synthesis of differently functionalized cyclopentenediones using nucleophilic reactions involving imidazole, highlighting the chemical versatility of imidazole derivatives in creating complex organic molecules (Egorov, Khasanova, Gimalova, & Miftakhov, 2019). This research underlines the potential of "{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol" in synthetic chemistry for developing new chemical entities with diverse applications.
Molecular Docking and Drug Design
Compounds structurally similar to "{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol" have been explored for their potential in drug design through molecular docking studies. Katariya, Vennapu, & Shah (2021) synthesized novel oxazole and pyrazoline derivatives, incorporating imidazole units, and evaluated their anticancer and antimicrobial activities. These compounds showed promising results, suggesting the potential of imidazole derivatives in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Crystal Structure Analysis
The crystal structure of imidazole derivatives provides insights into their potential interactions in biological systems and material science applications. Balewski, Sa̧czewski, & Gdaniec (2019) conducted a study on the crystal structure of a pyrithione derivative, showcasing the detailed arrangement of atoms and the molecular geometry of imidazole-based compounds. This information is crucial for understanding the reactivity and potential applications of "{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol" in various fields (Balewski, Sa̧czewski, & Gdaniec, 2019).
Antimicrobial and Antifungal Activity
Research on imidazole derivatives also extends to their biological applications, particularly their antibacterial and antifungal properties. Anisetti, Reddy (2012) synthesized novel quinolinone derivatives containing imidazole units, which exhibited significant antibacterial and antifungal activities. This suggests the potential of "{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol" and related compounds in developing new antimicrobial agents (Anisetti & Reddy, 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)-1H-imidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-10-4-2-1-3-8(10)6-14-9(7-15)5-13-11(14)16/h1-5,15H,6-7H2,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPGTHVDXWGLAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CNC2=S)CO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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